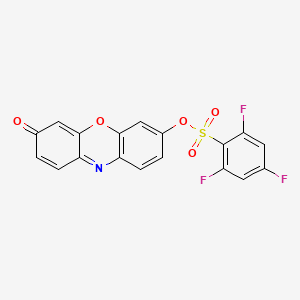
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, fluorine atoms, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester typically involves multi-step organic reactions. One common method includes the esterification of 2,4,6-trifluorobenzenesulfonic acid with 3-oxo-3H-phenoxazin-7-ol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its fluorine atoms can enhance binding affinity and selectivity towards specific targets, while the phenoxazinyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Phenoxazinyl esters: Esters containing the phenoxazinyl moiety but with different acid components.
Uniqueness
Benzenesulfonic acid, 2,4,6-trifluoro-, 3-oxo-3H-phenoxazin-7-yl ester stands out due to its trifluorinated benzenesulfonic acid component, which imparts unique chemical properties such as increased stability and reactivity. The combination of fluorine atoms and the phenoxazinyl ester group makes it particularly valuable in applications requiring high specificity and efficiency .
Properties
CAS No. |
827018-01-9 |
|---|---|
Molecular Formula |
C18H8F3NO5S |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate |
InChI |
InChI=1S/C18H8F3NO5S/c19-9-5-12(20)18(13(21)6-9)28(24,25)27-11-2-4-15-17(8-11)26-16-7-10(23)1-3-14(16)22-15/h1-8H |
InChI Key |
SZIPFIRZUQUMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(C=C(C=C3F)F)F)OC4=CC(=O)C=CC4=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















